molecular formula C8H5IN2O2 B2768732 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1384429-70-2

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2768732
CAS No.: 1384429-70-2
M. Wt: 288.044
InChI Key: UVCDOAAKEDNFOE-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmaceutical interest. The compound features an iodine atom at position 3 and a carboxylic acid group at position 6 (Fig. 1). Its methyl ester derivative (CAS: 460087-82-5) is a yellow to off-white solid stored at 2–8°C, serving as a precursor in Suzuki cross-coupling reactions due to the reactivity of the iodine substituent . The parent carboxylic acid is commercially available as a building block for drug discovery, priced at €701/50 mg .

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDOAAKEDNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference(s)
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid I (C3), COOH (C6) C8H5IN2O2 288.05 Reactive iodine for cross-coupling
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl (C6), COOH (C3) C8H5ClN2O2 196.59 Slightly water-soluble; 95% purity
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid F (C6), CH3 (C2), COOH (C3) C9H7FN2O2 194.17 Fluorine enhances metabolic stability
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CF3 (C6), COOH (C2) C9H5F3N2O2 230.15 High lipophilicity; used in agrochemicals
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid Br (C3), COOH (C6) C8H5BrN2O2 241.04 Bromine offers alternative reactivity

Physicochemical Properties

  • Solubility : The 3-iodo compound’s methyl ester () is less polar than the carboxylic acid form, favoring organic-phase reactions. The 6-chloro analogue’s slight water solubility () contrasts with the lipophilic trifluoromethyl variant .

Biological Activity

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. The introduction of the carboxylic acid group at the C6 position is crucial for enhancing its biological activity. Various synthetic routes have been explored, including the use of metal-catalyzed reactions to achieve high yields and purity levels .

Cytotoxicity

One of the primary areas of research has focused on the cytotoxic effects of this compound and its derivatives. In a study evaluating its activity against human cervical carcinoma HeLa cells, compounds were tested for their ability to inhibit cell viability. The half-maximal inhibitory concentration (IC50) values were determined using the PrestoBlue® fluorescent viability assay.

CompoundIC50 (μM)Remarks
This compound< 150Highly cytotoxic
Analog 1a> 700Negligible effect
Analog 1d> 700Negligible effect
Analog 1l> 700Negligible effect

Approximately half of the tested compounds exhibited high cytotoxicity (IC50 < 150 μM), while others showed minimal inhibitory effects, indicating a structure-activity relationship (SAR) that highlights the importance of substituents at the C6 position in modulating biological activity .

The mechanism by which this compound exerts its cytotoxic effects is primarily through the inhibition of protein geranylgeranylation, specifically targeting Rab geranylgeranyl transferase (RGGT). This inhibition disrupts the prenylation process essential for the membrane localization and function of several small GTPases involved in cell signaling pathways. The study demonstrated that certain analogs effectively reduced Rab11A prenylation in HeLa cells, correlating with decreased cell viability .

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Cancer Therapy : The compound's ability to inhibit RGGT makes it a candidate for further development as an anti-cancer agent. In vitro studies have shown promising results in reducing tumor cell proliferation.
  • Neuroprotection : Some derivatives have been evaluated for their neuroprotective effects against cholinesterase inhibition, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is compromised.
  • Antiviral Activity : Preliminary investigations into its antiviral properties suggest that modifications to the imidazo[1,2-a]pyridine scaffold could lead to compounds with enhanced efficacy against viral infections .

Q & A

Q. How should researchers interpret conflicting data on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Variability stems from species-specific cytochrome P450 isoforms (human vs. rodent). Use stable isotope labeling (¹³C-carboxylic acid) to track metabolite formation via LC-MS. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies major metabolic pathways .

Research Gaps and Future Directions

Q. What mechanistic insights are lacking regarding the compound’s interaction with nucleic acid targets?

  • Critical Gap : Limited studies on DNA/RNA binding specificity (e.g., groove vs. intercalation). Proposed Methods: Surface Plasmon Resonance (SPR) quantifies binding affinity. Fluorescence titrations with ethidium bromide displacement assess intercalation potential .

Q. Why is there limited exploration of this compound in photodynamic therapy despite its UV absorption profile?

  • Critical Gap : Uncharacterized excited-state behavior. Proposed Methods: Time-resolved fluorescence spectroscopy measures singlet oxygen quantum yield. In vitro ROS generation assays under UV irradiation validate phototoxicity .

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